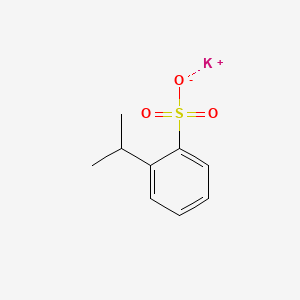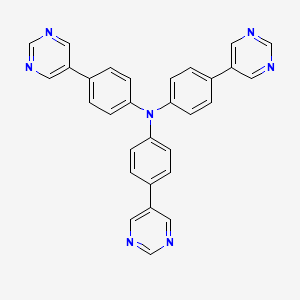
Tris(4-(pyrimidin-5-yl)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(pyrimidin-5-yl)phenyl)amine: is an organic compound that belongs to the class of trisubstituted amines It is characterized by the presence of three pyrimidin-5-yl groups attached to a central phenylamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(pyrimidin-5-yl)phenyl)amine typically involves the reaction of 4-(pyrimidin-5-yl)phenylamine with suitable reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-(pyrimidin-5-yl)phenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(4-(pyrimidin-5-yl)phenyl)amine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidin-5-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tris(4-(pyrimidin-5-yl)phenyl)amine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Tris(4-(pyrimidin-5-yl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-5-yl groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. In biological systems, the compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with pyridin-4-yl groups instead of pyrimidin-5-yl groups.
Tris(4-(pyridin-3-yl)phenyl)amine: Another similar compound with pyridin-3-yl groups.
Tris(4-(pyridin-2-yl)phenyl)amine: Contains pyridin-2-yl groups.
Uniqueness: Tris(4-(pyrimidin-5-yl)phenyl)amine is unique due to the presence of pyrimidin-5-yl groups, which confer distinct electronic and steric properties compared to its pyridine analogs. These differences can influence its reactivity, binding affinity, and overall performance in various applications.
Propiedades
Fórmula molecular |
C30H21N7 |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
4-pyrimidin-5-yl-N,N-bis(4-pyrimidin-5-ylphenyl)aniline |
InChI |
InChI=1S/C30H21N7/c1-7-28(8-2-22(1)25-13-31-19-32-14-25)37(29-9-3-23(4-10-29)26-15-33-20-34-16-26)30-11-5-24(6-12-30)27-17-35-21-36-18-27/h1-21H |
Clave InChI |
MKXHWMBYPZSGJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
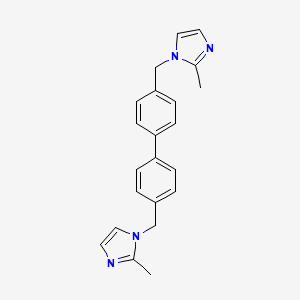
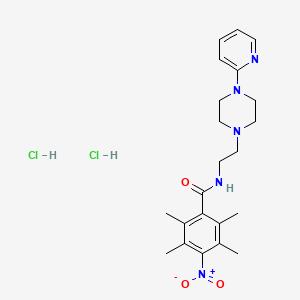
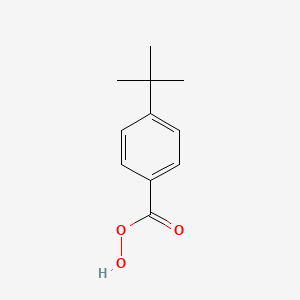
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)

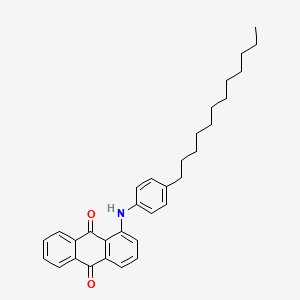
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
